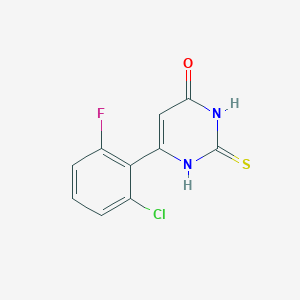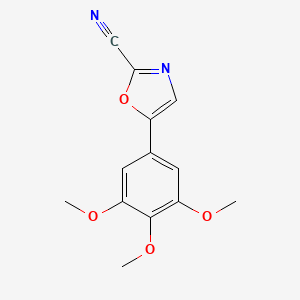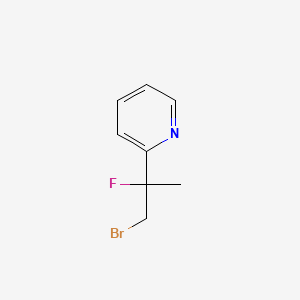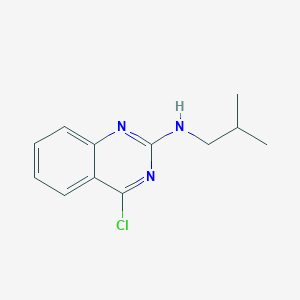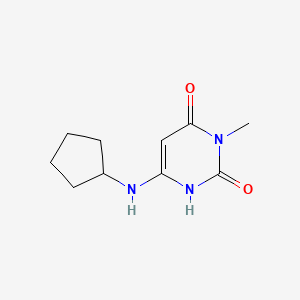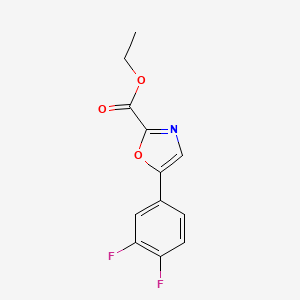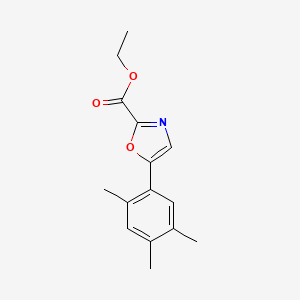![molecular formula C11H22N2O2 B1491943 2-(3-Aminopropyl)-6-oxa-2-azaspiro[4.5]decan-9-ol CAS No. 2097946-00-2](/img/structure/B1491943.png)
2-(3-Aminopropyl)-6-oxa-2-azaspiro[4.5]decan-9-ol
Vue d'ensemble
Description
The compound “2-(3-Aminopropyl)-6-oxa-2-azaspiro[4.5]decan-9-ol” is a complex organic molecule. It contains an aminopropyl group, a spiro[4.5]decane structure, and a hydroxyl group. The presence of these functional groups suggests that it might have interesting chemical properties and potential applications .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of the spiro[4.5]decane structure, which is a type of bicyclic compound where the two rings share only one atom .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by its functional groups. The presence of the aminopropyl and hydroxyl groups could make it a potential candidate for reactions such as condensation, substitution, or addition .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For instance, the presence of the hydroxyl group could potentially increase its polarity and solubility in water .Applications De Recherche Scientifique
Novel Analgesic Pathways
The review of current opioid pathways in analgesia and adverse effects sheds light on the innovative mu-opioid receptor agonist, Oliceridine. This compound, with its selective activation of G protein and β-arrestin signaling pathways, exemplifies a novel approach to opioid analgesics that aims to provide therapeutic analgesic effects while minimizing adverse effects. The research suggests that Oliceridine and similar G protein-selective modulators offer a promising direction for developing analgesic therapies that reduce the risk of adverse effects typically associated with opioid receptor activation (Urits et al., 2019).
Antimicrobial Applications
The study of chitosan, a biopolymer, highlights its antimicrobial potential due to its unique chemical structure, biocompatibility, and stability. Although not primarily utilized as an antimicrobial agent, chitosan's role in food and pharmaceutical formulations has garnered interest due to its pharmacological activities. Understanding the factors affecting its antimicrobial activity is crucial for optimizing chitosan formulations and fully realizing its antimicrobial potential (Raafat & Sahl, 2009).
Advanced Oxidation Processes for Degradation of Hazardous Compounds
The review on the degradation of nitrogen-containing hazardous compounds, including amines and dyes, using advanced oxidation processes (AOPs), emphasizes the effectiveness of these methods in mineralizing recalcitrant compounds. This research points towards the need for developing technologies that address the degradation of these compounds to mitigate their toxic effects on water sources. The study suggests that ozone and Fenton processes are particularly effective, highlighting the importance of optimized conditions for efficient degradation (Bhat & Gogate, 2021).
Antioxidant Capacity Assays
Investigations into the antioxidant capacity of compounds through ABTS/PP decolorization assays elucidate the mechanisms underlying antioxidant reactions. The review identifies two principal reaction pathways for antioxidants, emphasizing the need for further research to clarify the extent and specificity of these reactions. This knowledge is crucial for accurately assessing the antioxidant capacity of compounds and understanding their potential applications in various fields, including pharmaceuticals (Ilyasov et al., 2020).
Mécanisme D'action
Target of Action
The primary target of 2-(3-Aminopropyl)-6-oxa-2-azaspiro[4.5]decan-9-ol is the mu-opioid receptor (MOR) . The MOR is a G protein-coupled receptor (GPCR) that is expressed extensively in the central nervous system . It plays a crucial role in mediating the effects of opioids, including analgesia and adverse effects .
Mode of Action
This compound is a novel MOR agonist that selectively activates G protein and β-arrestin signaling pathways . It exhibits approximately a threefold preference for the G pathway over β-arrestin relative to morphine and fentanyl . This selective activation is thought to produce therapeutic analgesic effects with reduced adverse effects .
Biochemical Pathways
The compound’s interaction with the MOR leads to the activation of G protein and β-arrestin signaling pathways . These pathways play a significant role in mediating and modulating analgesia and adverse effects . The selective activation of these pathways by this compound may lead to an improved therapeutic index .
Result of Action
The selective activation of G protein and β-arrestin signaling pathways by this compound results in therapeutic analgesic effects with reduced adverse effects . This suggests that the compound provides the analgesic benefits of a pure opioid agonist while limiting related adverse effects mediated through the β-arrestin pathway .
Safety and Hazards
Orientations Futures
Analyse Biochimique
Biochemical Properties
2-(3-Aminopropyl)-6-oxa-2-azaspiro[4.5]decan-9-ol plays a significant role in biochemical reactions, particularly as an agonist for the nociceptin/orphanin FQ receptor (ORL-1). This receptor is part of the opioid receptor family and is involved in modulating pain and anxiety. The compound exhibits high affinity for the ORL-1 receptor, with a dissociation constant (Ki) of 0.389 nM . It selectively activates the ORL-1 receptor over other opioid receptors, demonstrating more than 100-fold selectivity . This selective activation leads to anxiolytic-like effects without the typical side effects associated with other opioid receptor agonists.
Cellular Effects
This compound influences various cellular processes, particularly in neurons. It modulates cell signaling pathways by activating the ORL-1 receptor, which in turn affects the cyclic adenosine monophosphate (cAMP) pathway . This activation results in reduced cAMP levels, leading to decreased neuronal excitability and anxiolytic effects. Additionally, the compound has been shown to impact gene expression related to stress and anxiety responses, further contributing to its therapeutic potential .
Molecular Mechanism
At the molecular level, this compound exerts its effects primarily through binding interactions with the ORL-1 receptor. The binding of the compound to the receptor induces a conformational change that activates downstream signaling pathways . This activation inhibits adenylate cyclase, reducing cAMP production and subsequently decreasing protein kinase A (PKA) activity . The reduction in PKA activity leads to decreased phosphorylation of target proteins, ultimately modulating neuronal activity and producing anxiolytic effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard storage conditions, with minimal degradation over extended periods . In vitro studies have shown that its anxiolytic effects persist with chronic dosing, without the development of tolerance . Long-term studies in vivo are necessary to fully understand its stability and potential long-term effects on cellular function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound produces significant anxiolytic effects without noticeable side effects . At higher doses, some adverse effects such as mild sedation and reduced motor coordination have been observed . These findings suggest a therapeutic window within which the compound can be used effectively without causing significant toxicity.
Metabolic Pathways
This compound is metabolized primarily in the liver. The metabolic pathways involve cytochrome P450 enzymes, which facilitate the oxidation of the compound . The primary metabolites are excreted via the kidneys. The compound’s interaction with these enzymes can influence metabolic flux and alter the levels of various metabolites in the body .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms . It interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes. The compound tends to accumulate in neuronal tissues, consistent with its primary site of action .
Subcellular Localization
The subcellular localization of this compound is predominantly within the cytoplasm and at the cell membrane, where the ORL-1 receptors are located . The compound’s activity is influenced by its localization, as it needs to be in proximity to the receptors to exert its effects. Post-translational modifications and targeting signals may also play a role in directing the compound to specific cellular compartments .
Propriétés
IUPAC Name |
2-(3-aminopropyl)-6-oxa-2-azaspiro[4.5]decan-9-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c12-4-1-5-13-6-3-11(9-13)8-10(14)2-7-15-11/h10,14H,1-9,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZOBOAODELMATO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2(CCN(C2)CCCN)CC1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



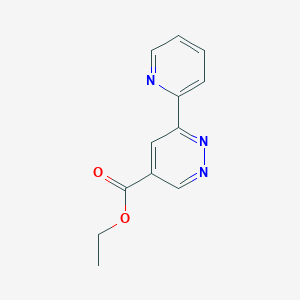
![Ethyl 6-(benzo[d][1,3]dioxol-5-yl)-3-oxo-2,3-dihydropyridazine-4-carboxylate](/img/structure/B1491864.png)
![2-(2-aminoethyl)-2,5,6,8-tetrahydro-3H-pyrano[3,4-c]pyridazin-3-one](/img/structure/B1491867.png)

